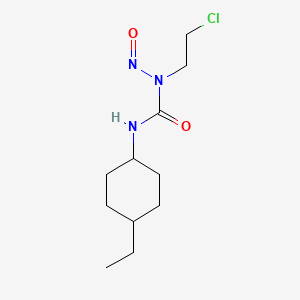
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea is a chemical compound known for its potential applications in medicinal chemistry, particularly in the development of chemotherapeutic agents. It belongs to the class of nitrosoureas, which are known for their alkylating properties and ability to cross-link DNA, making them effective in cancer treatment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea typically involves the following steps:
Preparation of 4-ethylcyclohexylamine: This can be synthesized by the hydrogenation of 4-ethylcyclohexanone in the presence of a suitable catalyst.
Formation of 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)urea: This intermediate is prepared by reacting 4-ethylcyclohexylamine with 2-chloroethyl isocyanate under controlled conditions.
Nitrosation: The final step involves the nitrosation of 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)urea using a nitrosating agent such as sodium nitrite in an acidic medium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea undergoes several types of chemical reactions, including:
Alkylation: The compound can alkylate nucleophilic sites in DNA, leading to cross-linking and strand breaks.
Hydrolysis: In aqueous environments, it can hydrolyze to form various by-products.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Alkylation: Typically occurs in the presence of nucleophiles such as DNA bases.
Hydrolysis: Occurs in the presence of water or aqueous solutions.
Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
Alkylation: Cross-linked DNA strands.
Hydrolysis: Various by-products, including urea derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
科学研究应用
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosourea chemistry.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Investigated for its potential as a chemotherapeutic agent due to its DNA alkylating properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea involves the following steps:
DNA Alkylation: The compound alkylates nucleophilic sites in DNA, leading to cross-linking and strand breaks.
Inhibition of DNA Replication and Transcription: The cross-linked DNA strands inhibit replication and transcription processes, leading to cell death.
Induction of Apoptosis: The DNA damage triggers apoptotic pathways, resulting in programmed cell death.
相似化合物的比较
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea: Another nitrosourea compound with similar alkylating properties.
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Similar structure but with a cyclohexyl group instead of a 4-ethylcyclohexyl group.
Uniqueness
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its 4-ethylcyclohexyl group may influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
属性
CAS 编号 |
51795-04-1 |
|---|---|
分子式 |
C11H20ClN3O2 |
分子量 |
261.75 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea |
InChI |
InChI=1S/C11H20ClN3O2/c1-2-9-3-5-10(6-4-9)13-11(16)15(14-17)8-7-12/h9-10H,2-8H2,1H3,(H,13,16) |
InChI 键 |
LQLUPFNKVIUCFJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCC(CC1)NC(=O)N(CCCl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-1-(phenylsulfonyl)-](/img/structure/B13970196.png)
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13970206.png)
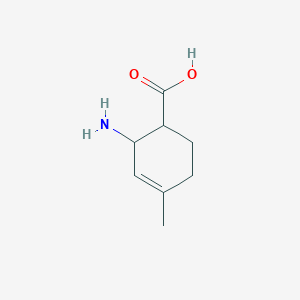



![5,7-Dimethylpyrimido[1,6-a]indole](/img/structure/B13970239.png)
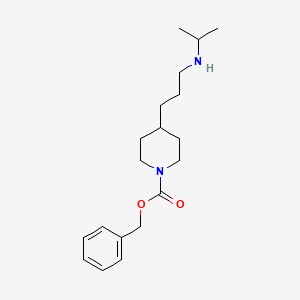
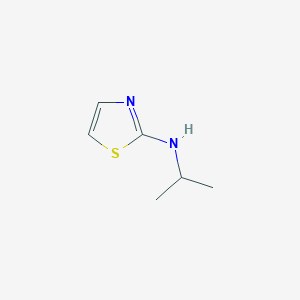

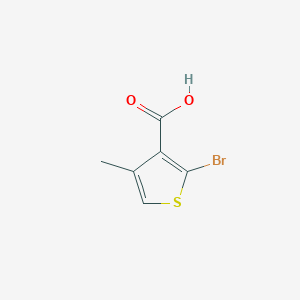
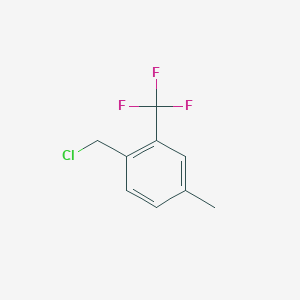
![2-(1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)ethenol](/img/structure/B13970294.png)

